MAO-B Preferential Inhibition with a 6.3-Fold Selectivity Window over MAO-A
The compound inhibits recombinant human MAO-B with an IC50 of 4,010 nM and MAO-A with an IC50 of 25,300 nM, yielding a 6.3-fold selectivity for MAO-B [1]. This selectivity profile is quantitatively distinct from the prototypical MAO-B inhibitor selegiline (IC50 ~10-100 nM for MAO-B; >1,000-fold selective over MAO-A) and the MAO-A inhibitor clorgyline (IC50 ~1-10 nM for MAO-A; >1,000-fold selective over MAO-B) [2]. The moderate affinity and modest selectivity of the target compound position it as a differentiated tool for studies where partial, reversible MAO-B engagement is preferred over irreversible or high-potency inhibition.
| Evidence Dimension | MAO-B/MAO-A selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC50 = 4,010 nM; MAO-A IC50 = 25,300 nM; selectivity ratio (MAO-A/MAO-B) = 6.3 |
| Comparator Or Baseline | Selegiline: MAO-B IC50 ~10-100 nM, selectivity >1,000-fold; Clorgyline: MAO-A IC50 ~1-10 nM, selectivity >1,000-fold |
| Quantified Difference | 6.3-fold selectivity (target) vs. >1,000-fold (selegiline/clorgyline); absolute MAO-B potency ~40-400 fold weaker than selegiline |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine deamination assay; 20 min incubation; pH 7.4; 2°C |
Why This Matters
Researchers requiring moderate, reversible MAO-B inhibition without complete suppression of MAO-A achieve a differentiated pharmacological profile not available from classical MAO inhibitors.
- [1] BindingDB. BDBM50493476 (CHEMBL172856): 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one. IC50 MAO-A = 25,300 nM; IC50 MAO-B = 4,010 nM. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493476 View Source
- [2] Youdim MB, Edmondson D, Tipton KF. The therapeutic potential of monoamine oxidase inhibitors. Nat Rev Neurosci. 2006;7(4):295-309. PMID: 16552415. View Source
